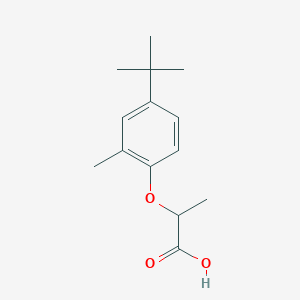

2-(4-Tert-butyl-2-methylphenoxy)propanoic acid

Description

2-(4-Tert-butyl-2-methylphenoxy)propanoic acid is an organic compound with the molecular formula C14H20O3. It is a derivative of phenoxypropanoic acid, characterized by the presence of a tert-butyl group and a methyl group on the phenoxy ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name |

2-(4-tert-butyl-2-methylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-9-8-11(14(3,4)5)6-7-12(9)17-10(2)13(15)16/h6-8,10H,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMADNBWSXWRIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)OC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-2-methylphenoxy)propanoic acid typically involves the reaction of 4-tert-butyl-2-methylphenol with propanoic acid derivatives. One common method is the esterification of 4-tert-butyl-2-methylphenol with propanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 2-(4-Tert-butyl-2-methylphenoxy)propanoic acid may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butyl-2-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Tert-butyl-2-methylphenoxy)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Tert-butyl-2-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Tert-butylphenoxy)propanoic acid

- 2-(4-Methylphenoxy)propanoic acid

- 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

Uniqueness

2-(4-Tert-butyl-2-methylphenoxy)propanoic acid is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of these substituents may enhance its stability and specificity in various applications .

Biological Activity

2-(4-Tert-butyl-2-methylphenoxy)propanoic acid (also referred to as TBMPA) is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C14H20O3

- IUPAC Name : 2-(4-tert-butyl-2-methylphenoxy)propanoic acid

- CAS Number : 16775856

The compound features a tert-butyl group attached to a phenoxy ring, which is further linked to a propanoic acid moiety. This unique structure enhances its steric and electronic properties, influencing its biological interactions.

The biological activity of TBMPA is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid moiety facilitates ionic interactions. These interactions can modulate the activity of target proteins, influencing several biochemical pathways:

- Enzyme Inhibition : TBMPA has been shown to inhibit specific enzymes involved in metabolic processes.

- Cytokine Modulation : It affects cytokine release in immune cells, potentially influencing inflammatory responses.

- Cell Proliferation : TBMPA exhibits antiproliferative effects on certain cell lines, indicating potential applications in cancer therapy.

Cytotoxicity and Cell Viability

A study evaluated the cytotoxic effects of TBMPA on human peripheral blood mononuclear cells (PBMCs). The results indicated that at concentrations up to 100 µg/mL, TBMPA exhibited low toxicity with cell viability ranging from 94.71% to 96.72%, comparable to controls treated with DMSO and ibuprofen .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| Control (DMSO) | 94.19 |

| Ibuprofen | 96.01 |

| TBMPA (100) | 96.72 |

Cytokine Release Assays

TBMPA was tested for its effects on cytokine production in PBMCs stimulated by lipopolysaccharide (LPS). The compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IFN-γ at higher doses.

| Cytokine | Control Level (pg/mL) | TBMPA Level (pg/mL) |

|---|---|---|

| TNF-α | 1000 | 400 |

| IFN-γ | 800 | 250 |

The inhibition rates were approximately 44% for TNF-α and up to 79% for IFN-γ at optimal concentrations .

Case Studies and Research Findings

- Anti-inflammatory Activity : In a study involving chronic inflammation models, TBMPA demonstrated significant anti-inflammatory properties by reducing cytokine levels and modulating immune responses .

- Antiproliferative Effects : Research indicated that TBMPA could inhibit the proliferation of cancer cell lines, suggesting its potential as an adjunct therapy in oncology .

- Comparative Analysis : When compared to similar compounds like 2-(4-Methylphenoxy)propanoic acid, TBMPA exhibited enhanced biological activity due to the presence of the bulky tert-butyl group, which influenced its interaction profile with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.